N-Hydroxy-D-phenylalanine tert-butyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxyamino)-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)11(14-16)9-10-7-5-4-6-8-10/h4-8,11,14,16H,9H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKCSSWTIDGQIS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of N Hydroxy D Phenylalanine Tert Butyl Ester in Synthetic Chemistry
N-Hydroxy-D-phenylalanine tert-butyl ester is a chiral synthetic intermediate whose significance is derived from the combined functionalities of its three core components: the N-hydroxyamino acid structure, the D-enantiomer configuration, and the tert-butyl ester protecting group.
The primary role of this compound is to serve as a specialized building block for incorporation into peptides and other complex organic molecules. The N-hydroxy group can alter the conformational properties of a peptide backbone and can be a site for further chemical modification. Peptides containing N-hydroxylated residues, known as N-hydroxy-peptides, are of interest for their potential to form unique secondary structures and for their applications in medicinal chemistry.
The use of the D-enantiomer of phenylalanine is a strategic choice in synthetic design. Peptides constructed from D-amino acids are significantly more resistant to degradation by proteases, the natural enzymes that break down proteins and peptides in biological systems. This enhanced stability can lead to molecules with a longer biological half-life, a desirable trait for therapeutic agents.
The tert-butyl ester function serves as a protecting group for the carboxylic acid. In the complex, multi-step process of peptide synthesis, it is crucial to prevent the carboxyl group from reacting while the amino group is being coupled. The tert-butyl group is a widely used protecting group because it is stable under many reaction conditions but can be removed cleanly under acidic conditions, often using trifluoroacetic acid, without affecting other sensitive parts of the molecule.
In essence, this compound is not typically an end-product itself but rather a valuable, pre-functionalized starting material. It provides chemists with a streamlined way to introduce an N-hydroxy-D-phenylalanine residue into a target molecule, combining the benefits of proteolytic resistance and the novel properties conferred by the N-hydroxy functionality.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.30 g/mol |
| Chirality | (R)-configuration |
| Functional Groups | N-hydroxy, tert-butyl ester, Phenyl |
Historical Context of N Hydroxylated Amino Acid Synthesis
Strategies for Carboxyl Group Protection: tert-Butyl Ester Formation
The introduction of a tert-butyl ester protecting group onto the carboxyl moiety of N-Hydroxy-D-phenylalanine is a critical transformation. The selection of an appropriate synthetic method is crucial to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral center. Common strategies involve direct esterification with isobutylene (B52900) under acidic catalysis or the use of various tert-butylating agents.
A conventional and industrially applicable method for the synthesis of amino acid tert-butyl esters is the acid-catalyzed reaction of the amino acid with isobutylene. google.com In this process, isobutylene, either bubbled as a gas or used in liquid form under pressure, acts as the source of the tert-butyl group. thieme-connect.comgoogle.com The reaction is typically performed in an inert solvent in the presence of a strong acid catalyst. The protonated carboxylic acid is susceptible to nucleophilic attack by isobutylene, forming a stable tert-butyl carbocation which then reacts to form the ester.
The choice of acid catalyst is paramount for the efficiency of the tert-butylation reaction. While strong mineral acids like sulfuric acid (H₂SO₄) are effective, they can sometimes lead to side reactions. thieme-connect.comgoogle.com To improve selectivity and ease of handling, various other catalysts have been explored.
p-Toluenesulfonic acid (PTSA): PTSA is a commonly used strong organic acid catalyst for this transformation. It is effective in promoting the esterification of amino acids, including threonine and phenylalanine, with isobutylene. google.com
Silica-impregnated H₂SO₄: This solid acid catalyst offers advantages in terms of simplified workup and catalyst removal. It has been successfully employed in the preparation of amino acid tert-butyl esters. google.com
Perchloric acid (HClO₄): Although effective, perchloric acid is a potentially hazardous reagent, and its use requires caution. thieme-connect.com It has been used in conjunction with tert-butyl acetate (B1210297) as the tert-butyl source. google.com
Boron trifluoride and Anhydrous Phosphoric Acid: A combination of boron trifluoride (often as its etherate complex) and anhydrous phosphoric acid serves as an efficient catalyst system for the t-butylation of hydroxy- or thiol-substituted amino acids with isobutylene. google.com This system can achieve t-butylation at both the carboxyl and the hydroxyl/thiol functions. google.com
| Acid Catalyst | Typical Conditions | Key Advantages/Considerations | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Isobutylene gas in an organic solvent. | Common, effective, but can cause side reactions. | thieme-connect.com |
| p-Toluenesulfonic Acid (PTSA) | Isobutylene in dichloromethane (B109758), 4-5 days at room temperature. | Effective solid organic acid, easier to handle than H₂SO₄. | google.com |
| Silica-impregnated H₂SO₄ | Reaction with isobutylene. | Solid catalyst, simplifies workup procedures. | google.com |
| Perchloric Acid (HClO₄) | Used with tert-butyl acetate. | Effective but potentially hazardous. | thieme-connect.comgoogle.com |
| Boron Trifluoride / Anhydrous Phosphoric Acid | Reaction with isobutylene. | Efficient for hydroxy-amino acids, shorter reaction times. | google.com |
The choice of solvent can significantly impact the reaction rate and yield. The insolubility of free amino acids in many common organic solvents presents a challenge. thieme-connect.comnih.gov
Dichloromethane (DCM) and Dioxane: These are common solvents for the esterification of amino acids with isobutylene, providing a suitable medium for the reaction. google.com
tert-Butyl Acetate: This solvent can also serve as the tert-butylating agent in the presence of a strong acid like perchloric acid. thieme-connect.comgoogle.com Using it as both solvent and reagent can drive the reaction forward.
Excess Alcohol: In other types of esterification, using an excess of the alcohol (e.g., methanol (B129727) or ethanol) as both the solvent and reagent can significantly improve yields compared to using an inert solvent like DCM. nih.gov While not directly applicable to isobutylene, this highlights the principle of using reagents as solvents to increase effective concentration. nih.gov
A modern and efficient method for the tert-butylation of carboxylic acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). thieme-connect.comresearchgate.net This reagent facilitates a simple and safe tert-butylation reaction. Treating a free amino acid with 1.1 equivalents of Tf₂NH in tert-butyl acetate directly yields the corresponding tert-butyl ester with a free amino group in good yields and with short reaction times. thieme-connect.com This method is advantageous as it proceeds much faster and often in higher yields compared to conventional methods. researchgate.net The use of Tf₂NH helps to form a soluble salt of the amino acid in the organic solvent, thereby increasing its reactivity. thieme-connect.com
Beyond the classical isobutylene method, a variety of other reagents have been developed for the formation of tert-butyl esters, often under milder conditions. thieme-connect.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O): While primarily known as a protecting group for amines, Boc₂O can also be used for the esterification of carboxylic acids in the presence of a suitable catalyst. thieme-connect.com
tert-Butyl Trichloroacetimidate: This reagent allows for tert-butylation under acidic conditions and is another common method for preparing tert-butyl esters. thieme-connect.com
tert-Butanol (B103910): Direct condensation of the carboxylic acid with tert-butanol can be used, often requiring a coupling agent or strong acid catalysis. thieme-connect.com A preparation method using tert-butanol with anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate has been described. semanticscholar.org
| Reagent | Description | Reference |
|---|---|---|
| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Allows for rapid and high-yield direct tert-butylation in tert-butyl acetate. | thieme-connect.com |
| Di-tert-butyl dicarbonate (Boc₂O) | A common reagent that can be adapted for ester formation. | thieme-connect.com |
| tert-Butyl Trichloroacetimidate | Used for acid-catalyzed tert-butylation. | thieme-connect.com |
| tert-Butanol | Requires a coupling agent or strong acid catalyst (e.g., BF₃·OEt₂) for direct condensation. | thieme-connect.comsemanticscholar.org |
A significant challenge in the synthesis of derivatives of chiral amino acids is the prevention of racemization at the α-carbon. The stereochemical integrity of N-Hydroxy-D-phenylalanine must be maintained throughout the esterification process.
Racemization can be promoted by harsh reaction conditions, particularly the use of strong bases. nih.gov For instance, the use of sodium tert-butoxide as a base in N-arylation reactions of phenylalanine tert-butyl ester resulted in complete racemization. nih.gov While acid-catalyzed esterification is generally less prone to causing racemization of the amino acid substrate itself, certain conditions can still pose a risk.
Key strategies to minimize racemization include:
Use of Mild Conditions: Employing milder reagents and reaction conditions is crucial. The direct tert-butylation using bis(trifluoromethanesulfonyl)imide, for example, has been shown to proceed without racemization for L-phenylalanine. thieme-connect.com
Avoiding Strong Bases: Esterification methods that require strong bases should be avoided. Mechanistic studies have shown that erosion in enantiomeric excess during some coupling reactions is due to the racemization of the amino acid ester starting material by the base, not the product. nih.gov
Careful Control of Acidity and Temperature: While strong acids are needed for catalysis, excessive acid strength or high temperatures can potentially lead to side reactions or degradation, which might affect the stereochemical purity. It has been noted that strong acids like hydrogen bromide in acetic acid can cause significant racemization of N-methylamino acid derivatives. cdnsciencepub.com
By carefully selecting the synthetic route and reaction parameters, the tert-butyl ester of N-Hydroxy-D-phenylalanine can be synthesized efficiently while preserving its desired D-configuration.
Acid-Catalyzed Esterification with Isobutylene
Approaches to N-Hydroxylation
The introduction of a hydroxyl group onto the nitrogen atom of D-phenylalanine tert-butyl ester requires specific chemical and biocatalytic methods. These approaches are designed to overcome the challenges associated with the selective oxidation of the nitrogen atom without affecting other functional groups in the molecule.
The direct oxidation of the amine group in an amino acid derivative is a straightforward conceptual approach to N-hydroxylation. This method involves treating the precursor, in this case, D-phenylalanine tert-butyl ester, with a suitable oxidizing agent. The oxidation of N-alkyl-α-amino acids can be achieved using reagents like hydrogen peroxide to yield nitrones through a process of decarboxylative oxidation. sci-hub.se For secondary amines, a general and efficient metal-free protocol using Oxone (potassium peroxymonosulfate) in a biphasic basic medium has been developed for their direct oxidation to nitrones. organic-chemistry.org
Enzymatic systems, such as cytochrome P450 enzymes (CYPs), are also known to metabolize alkyl- and arylamines, leading to the formation of hydroxylated amines. researchgate.net The mechanism for N-hydroxylation by CYPs is proposed to proceed via a hydrogen abstraction from the N-H group by an active iron-oxo species, followed by a rebound of the resulting hydroxyl group to the nitrogen atom. researchgate.net While these methods are established for various amines and amino acids, their direct application to D-phenylalanine tert-butyl ester would require optimization to ensure selectivity and prevent over-oxidation or side reactions.
Table 1: Oxidizing Agents for N-Hydroxylation of Amines
| Oxidizing Agent/System | Substrate Class | Product |
|---|---|---|
| Hydrogen Peroxide | N-Alkyl-α-amino acids | Nitrones (via decarboxylation) |
| Oxone | Secondary amines | Nitrones |
Hydroxylaminolysis refers to the reaction of an ester with hydroxylamine (B1172632). This reaction is a common and direct method for the synthesis of hydroxamic acids from their corresponding ester precursors. nih.gov The process involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the ester, leading to the displacement of the alcohol moiety and the formation of a hydroxamic acid. nih.gov
It is crucial to note that this reaction forms a C-N bond between the carboxylic acid derivative and hydroxylamine, resulting in a R-C(=O)NHOH functional group. Therefore, hydroxylaminolysis of D-phenylalanine tert-butyl ester would yield D-phenylalanine hydroxamic acid, not this compound. This method modifies the carboxyl-ester group rather than the α-amino group and is thus not a viable pathway for N-hydroxylation of the parent amino acid ester.
A robust and widely applicable strategy for synthesizing N-hydroxy-α-amino acid derivatives involves the use of nitrone intermediates. sci-hub.senii.ac.jp A common pathway begins with the reaction of an α-amino acid ester with an aromatic aldehyde, such as benzaldehyde, to form a Schiff base (an imine). google.com This Schiff base is then oxidized using a peroxy acid, like m-chloroperbenzoic acid (m-CPBA), to yield a cyclic intermediate known as an oxaziridine. google.com The oxaziridine can then be converted, often through hydrolysis, into the desired N-hydroxy-α-amino acid ester. google.com This multi-step process provides a controlled method for introducing the N-hydroxy functionality.
Nitrones can also be prepared directly from N-alkyl-α-amino acids via regioselective decarboxylative oxidation. sci-hub.se Furthermore, the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones is a primary method for nitrone synthesis. nii.ac.jpuchicago.edu Once formed, these chiral nitrones can serve as valuable intermediates in various synthetic transformations leading to N-hydroxy amino acid derivatives. researchgate.net
Table 2: General Steps for Nitrone-Based Synthesis of N-Hydroxy Amino Acid Esters
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | α-Amino acid ester, Aromatic aldehyde | Schiff Base (Imine) | Protection and activation of the amino group |
| 2 | Schiff Base, Peroxy acid (e.g., m-CPBA) | Oxaziridine | Oxidation of the C=N bond |
Enzymes offer high selectivity and mild reaction conditions, making them attractive catalysts for complex organic transformations, including N-hydroxylation.
Phenylalanine ammonia (B1221849) lyase (PAL) is a key enzyme in the phenylpropanoid pathway. wikipedia.orgrsc.org Its primary and well-established catalytic function is the non-oxidative elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid. wikipedia.orgrsc.orgfrontiersin.org The enzyme can also catalyze the reverse reaction, the addition of ammonia to cinnamic acid derivatives, to synthesize L-phenylalanine and its analogues. rsc.orgfrontiersin.org
Based on its natural function of cleaving the C-N bond to release ammonia, PAL is not directly involved in catalyzing N-hydroxylation reactions. The reaction catalyzed by PAL is a deamination, the opposite of the N-functionalization required to produce an N-hydroxy derivative. wikipedia.org However, PAL could potentially be used in a multi-enzyme cascade system. In such a system, PAL could be employed in its reverse reaction to synthesize a specific D-phenylalanine analogue from a corresponding cinnamic acid precursor, which could then be acted upon by a separate N-hydroxylating enzyme in a subsequent step. acs.org
A significant class of enzymes capable of direct N-hydroxylation are the flavin-dependent monooxygenases (FMOs), also known as N-hydroxylating monooxygenases (NMOs). nih.govresearchgate.net These enzymes utilize a flavin cofactor, typically flavin adenine (B156593) dinucleotide (FAD), to activate molecular oxygen and transfer a single oxygen atom to a nucleophilic substrate, such as the nitrogen atom of an amine or amino acid. nih.govresearchgate.net
The catalytic cycle begins with the reduction of the enzyme-bound FAD by NAD(P)H. The reduced flavin (FADH₂) then reacts with molecular oxygen to form a key intermediate, flavin hydroperoxide. libretexts.org This potent oxidizing species is responsible for the hydroxylation of the substrate's amino group. nih.govlibretexts.org Flavin-dependent N-hydroxylating enzymes have a broad substrate scope and can accept amines, diamines, and amino acids, providing a direct biocatalytic route to N-hydroxy compounds. nih.govresearchgate.net While many NMOs have specific substrate scopes, others are more relaxed, suggesting the potential for engineering or discovering an enzyme capable of acting on D-phenylalanine tert-butyl ester. nih.gov Another related class of enzymes are cytochrome P450s, such as Phenylalanine N-monooxygenase, which catalyzes the conversion of L-phenylalanine to phenylacetaldoxime, a reaction that proceeds through an N-hydroxylated intermediate. wikipedia.org
Table 3: Characteristics of Flavin-Dependent N-Hydroxylating Monooxygenases (NMOs)
| Feature | Description |
|---|---|
| Cofactor | Flavin Adenine Dinucleotide (FAD) |
| Cosubstrate | O₂, NAD(P)H |
| Key Intermediate | Flavin hydroperoxide |
| Reaction Type | Monooxygenation (N-hydroxylation) |
| Substrate Scope | Amines, diamines, amino acids, amino sugars |
| Mechanism | 1. FAD reduction by NAD(P)H. 2. FADH₂ reacts with O₂ to form flavin hydroperoxide. 3. Oxygen transfer from flavin hydroperoxide to the substrate's nitrogen atom. |
Chemoenzymatic and Biocatalytic Strategies
Stereoselective Synthesis of this compound
The synthesis of this compound with high stereochemical purity is a significant challenge, necessitating precise control over the chiral center at the α-carbon. Methodologies for achieving this control are centered on enantioselective and diastereoselective approaches, ensuring the desired D-configuration of the final product.
Enantioselective Routes to N-Hydroxylated α-Amino Acids
Enantioselective synthesis aims to directly generate the desired enantiomer from a prochiral substrate or a racemic mixture. For N-hydroxylated α-amino acids, several strategies have been developed that can be adapted for the synthesis of the target compound.
One prominent method involves the asymmetric oxidation of Schiff bases derived from α-amino esters. In this approach, an ester of the amino acid is reacted with an aromatic aldehyde to form a Schiff base. This intermediate is then oxidized to an oxaziridine, which is subsequently converted to the N-hydroxy-α-amino acid ester. google.com A key advantage of this pathway is that the stereochemical integrity of the α-carbon is often maintained throughout the reaction sequence, preventing racemization. google.com
Another powerful technique is the asymmetric α-alkylation of a glycine (B1666218) Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, using a chiral phase-transfer catalyst. nih.gov Catalysts derived from cinchona alkaloids have proven effective in directing the alkylation with substituted benzyl (B1604629) bromides to produce unnatural α-amino acid derivatives in high yields and with excellent enantioselectivity. nih.gov By selecting the appropriate pseudoenantiomeric catalyst, either the (R)- or (S)-enantiomer of the product can be selectively synthesized. nih.gov
Enzymatic and biocatalytic methods also offer a highly selective route. Hydroxylases and transaminases can introduce functionality with high regio- and stereoselectivity, which is often difficult to achieve through traditional chemical synthesis. mdpi.comnih.gov For instance, engineered ω-transaminases can be used for the asymmetric synthesis of aromatic β-amino acids, and similar principles can be applied to α-amino acid derivatives. nih.gov
The following table summarizes representative enantioselective methods applicable to α-amino acid synthesis.
| Method | Catalyst/Reagent | Key Intermediate | Typical Enantiomeric Excess (ee) |
| Asymmetric Phase-Transfer Catalysis | O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff Base | >90% |
| N-H Insertion Reactions | Dirhodium(II) carboxylates and chiral spiro phosphoric acids | Vinyldiazoacetates | 83–98% rsc.org |
| Asymmetric Strecker Reaction | Chiral (salen)Al(III) complex | N-Boc-aldimines | Up to 97.5:2.5 er acs.org |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and widely used strategy in asymmetric synthesis. numberanalytics.com
For the synthesis of D-phenylalanine derivatives, a common approach involves the alkylation of a chiral glycine enolate equivalent. Evans' oxazolidinone auxiliaries, for example, can be acylated with bromoacetyl bromide and then alkylated with benzyl bromide. The steric hindrance provided by the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity. Subsequent removal of the auxiliary reveals the D-phenylalanine backbone.
Camphorsultam is another effective chiral auxiliary that can be used to construct the core amino acid structure asymmetrically. wikipedia.org The choice of auxiliary, base, and reaction conditions can significantly influence the degree of stereocontrol. numberanalytics.com
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (de) |
| Evans' Oxazolidinone | Alkylation | >95% |
| Camphorsultam | Michael Addition | High |
| (R)-BINOL | Alkylation of Glycine Derivatives | 69-86% wikipedia.org |
| Hydroxypinanone | Asymmetric Alkylation | High |
Stereochemical Control in De Novo Synthesis
De novo synthesis involves constructing the chiral amino acid from simpler, achiral starting materials. Stereochemical control is established during the carbon-carbon or carbon-nitrogen bond-forming steps.
The asymmetric Strecker reaction is a classic example, involving the addition of cyanide to an imine in the presence of a chiral catalyst. acs.org This method establishes the α-amino nitrile intermediate with a defined stereochemistry, which can then be hydrolyzed to the corresponding α-amino acid.
More recent methods utilize the enantioselective addition of masked acyl cyanide (MAC) reagents to N-Boc-aldimines. acs.org These reactions, often catalyzed by modified cinchona alkaloids, can afford adducts in excellent yields and high enantioselectivities. The resulting product can be unmasked and derivatized to yield the desired N-protected amino acid derivative. acs.org The tert-butyl ester of L-phenylalanine is a common starting material or product in peptide synthesis, and its synthesis provides a template for related D-enantiomers. sigmaaldrich.comsigmaaldrich.com
Enantiomeric Enrichment and Purification Techniques
Even with highly stereoselective synthetic methods, the final product may contain small amounts of the undesired enantiomer. Therefore, techniques for enantiomeric enrichment and purification are crucial for obtaining compounds of high optical purity.
One common method is preparative chiral chromatography, typically using high-performance liquid chromatography (HPLC) with a chiral stationary phase. This technique can separate enantiomers, allowing for the isolation of the desired D-isomer with very high enantiomeric excess. nih.gov
Kinetic resolution is another powerful strategy. This can be achieved through chemical or enzymatic means. In enzymatic kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. nih.gov For example, lipases can be used for the selective hydrolysis of a racemic ester, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed acid of the opposite configuration. nih.gov
Finally, fractional crystallization of diastereomeric salts is a classical method. The racemic N-hydroxy-D,L-phenylalanine can be reacted with a chiral resolving agent (e.g., a chiral amine or acid) to form a mixture of diastereomeric salts. These salts often have different solubilities, allowing them to be separated by crystallization. orgsyn.org After separation, the resolving agent is removed to yield the pure enantiomer.
Solid-Phase Synthesis Protocols
Solid-phase synthesis, particularly for peptides (SPPS), offers significant advantages over solution-phase methods, including the use of excess reagents to drive reactions to completion and simplified purification by filtration and washing. lsu.eduresearchgate.net These principles can be extended to the synthesis and incorporation of modified amino acids like this compound.
Adaptation of Solution-Phase Methods to Solid Support
Adapting solution-phase syntheses to a solid support involves anchoring the starting material to an insoluble polymer resin, performing a series of reactions, and finally cleaving the desired molecule from the support. lsu.edu
For the synthesis involving this compound, a common strategy would be to incorporate the N-hydroxyamino acid into a peptide chain. The N-hydroxy functionality often requires protection to be compatible with standard SPPS conditions. One effective strategy is to protect the N-hydroxyamino acid as an N-benzylidene nitrone. rsc.org This protected building block can then be used in standard Fmoc-based solid-phase peptide chemistry.
The general workflow is as follows:
Resin Preparation : A suitable resin, such as Wang or Rink Amide resin, is chosen based on the desired C-terminal functionality of the final product. nih.gov
Coupling : The protected N-hydroxy-D-phenylalanine is activated (e.g., using TBTU/DIEA) and coupled to the free amine on the resin-bound peptide chain. nih.gov The progress of the reaction can be monitored using a qualitative test like the Kaiser test. nih.gov
Deprotection : The temporary N-terminal protecting group (e.g., Fmoc) is removed, typically with a piperidine (B6355638) solution, to allow for the next coupling step. researchgate.net
Cleavage and Final Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS). nih.gov This step also removes the nitrone protecting group from the N-hydroxyamino moiety, yielding the final product containing the N-terminal hydroxylamine. rsc.org
It is crucial to select coupling reagents and conditions that minimize side reactions, such as epimerization at the α-carbon, which can be a significant issue, especially for sensitive amino acid derivatives. nih.gov
Strategies for Resin Cleavage
The final step in Fmoc-SPPS is the cleavage of the completed peptide from the solid support, which occurs concurrently with the removal of all acid-labile side-chain protecting groups. du.ac.in For peptides synthesized using the Fmoc/tBu strategy, this is accomplished by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA). seplite.comwpmucdn.com
During this process, protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt) are cleaved, generating highly reactive electrophilic carbocations. peptide.comwpmucdn.com If not neutralized, these cations can irreversibly modify sensitive amino acid residues within the peptide, such as Tryptophan, Methionine, Cysteine, and Tyrosine. thermofisher.com To prevent these side reactions, a "cleavage cocktail" is used, which consists of TFA mixed with a variety of nucleophilic scavenger reagents. wpmucdn.com
The selection of the appropriate cleavage cocktail is critical and depends on the amino acid composition of the synthesized peptide. thermofisher.com The N-hydroxy (hydroxamate) bond within the peptide backbone is generally stable to standard TFA cleavage conditions.
Table 2: Common TFA-Based Cleavage Cocktails for Fmoc-SPPS
| Cocktail Name/Composition | Scavengers & Purpose | Typical Application |
| TFA / Water / TIS (95:2.5:2.5) | Triisopropylsilane (TIS): Scavenges trityl and other carbocations. Water: Acts as a scavenger and aids in the cleavage of Arg(Pbf) groups. sigmaaldrich.com | A general-purpose, low-odor cocktail suitable for many peptides, especially those containing Arg, but lacking Trp, Met, or Cys. thermofisher.com |
| Reagent K | Phenol: Scavenges various cations. Water: As above. Thioanisole: A scavenger for benzyl-type protecting groups. 1,2-Ethanedithiol (EDT): A strong scavenger, particularly effective for protecting Trp residues. thermofisher.com | A robust, universal cleavage mixture suitable for complex peptides, including those containing multiple sensitive residues like Trp, Met, and Cys. thermofisher.com |
| Reagent B | Phenol: Cation scavenger. Water: As above. Triisopropylsilane (TIS): As above. wpmucdn.com | An effective cocktail for peptides containing trityl-based protecting groups. wpmucdn.com |
Table data sourced from references wpmucdn.comthermofisher.comsigmaaldrich.com.
The standard cleavage procedure involves incubating the dry peptide-resin with the freshly prepared cleavage cocktail for 2-4 hours at room temperature. thermofisher.compeptide.com Following incubation, the peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, washed, and dried. wpmucdn.com
Chemical Reactivity and Transformation Mechanisms
Reactivity of the N-Hydroxy Moiety
The N-hydroxy group introduces unique electronic and steric features compared to a standard amino group, significantly influencing the molecule's redox properties, coordination capabilities, and non-covalent interactions.
The N-hydroxy moiety of N-hydroxy-D-phenylalanine tert-butyl ester is susceptible to a range of redox transformations. The nitrogen-oxygen bond can participate in both oxidation and reduction reactions, a characteristic that is central to the function of many natural products containing N-hydroxylated amino acids. In biological systems, flavin-dependent N-hydroxylating enzymes can catalyze the formation of N-hydroxy compounds from primary amines by activating molecular oxygen. nih.gov This enzymatic hydroxylation is a key step in the biosynthesis of various secondary metabolites. nih.gov
Table 1: General Redox Potentials of Related Amino Acid Radicals This table provides context for the redox environment in which N-hydroxy amino acids might participate, though specific data for the title compound is not available.
| Amino Acid Residue | Standard Reduction Potential (E°′) at pH 7 (V vs. NHE) |
| Tyrosine | ~0.94 |
| Tryptophan | ~1.01 |
| Cysteine | ~0.91 |
Data sourced from consensus values in literature. nih.gov
The N-hydroxy group, as part of a hydroxamic acid derivative, is a potent metal chelator. Hydroxamates typically coordinate to metal ions in a bidentate fashion through the carbonyl oxygen and the deprotonated hydroxylamino oxygen, forming stable five-membered rings. nih.gov This strong chelating ability is fundamental to the biological activity of many hydroxamate-containing molecules, such as siderophores. nih.gov
In the realm of peptide mimicry, the incorporation of N-hydroxy amino acids can imbue peptides with novel structural and functional properties. The ability of the N-hydroxy moiety to coordinate with transition metals is of particular interest. For instance, amino acid and peptide-based hydroxamic acids have been shown to form complexes with platinum group metals, with the coordination mode being influenced by the presence of other donor groups within the molecule. nih.gov The coordination of metal ions can be used to template specific secondary structures in peptides, effectively creating peptidomimetics with defined conformations. Amino acids and their derivatives are known to form coordination complexes with a variety of metals, acting as bidentate or tridentate ligands. mdpi.comresearchgate.net The N-hydroxy group provides an additional coordination site compared to a standard amino acid, potentially leading to complexes with unique geometries and reactivities. This has implications for the design of catalysts and therapeutic agents. mdpi.com
The N-hydroxy group can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the oxygen lone pairs). This dual character significantly influences the conformational preferences of peptides containing N-hydroxy amino acid residues. The introduction of an N-hydroxy group can stabilize specific secondary structures, such as β-sheets, through the formation of intra- and intermolecular hydrogen bonds. These interactions can be stronger than those formed by standard amide groups, leading to more stable folded structures.
Studies on N-hydroxy peptides have shown that the N-hydroxy group can participate in hydrogen bonding networks that are crucial for the adoption of well-defined three-dimensional structures. This property is exploited in the design of foldamers and other peptide mimics. The ability to form strong hydrogen bonds makes N-hydroxy amino acids valuable building blocks for constructing artificial protein structures with tailored properties.
Reactivity of the tert-Butyl Ester Group
The tert-butyl ester is a widely used protecting group for the carboxylic acid functionality of amino acids in peptide synthesis and other organic transformations. ontosight.aiiris-biotech.deyoutube.com Its steric bulk prevents unwanted reactions at the carboxyl group, and its electronic properties allow for selective removal under specific conditions.
A key feature of the tert-butyl ester is its lability under acidic conditions. The mechanism of deprotection typically involves protonation of the ester oxygen followed by cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and the free carboxylic acid. This reaction is often irreversible due to the subsequent loss of a proton from the tert-butyl cation to form isobutylene (B52900) gas.
A variety of acidic reagents can be employed for the deprotection of tert-butyl esters, with the choice of reagent depending on the presence of other acid-sensitive functional groups in the molecule. organic-chemistry.org Trifluoroacetic acid (TFA), often in a mixture with dichloromethane (B109758) (DCM), is a common reagent for this purpose in solid-phase peptide synthesis. iris-biotech.de For molecules containing other acid-labile groups, milder conditions may be required. For example, 2-phenylisopropyl esters can be removed with 1% TFA in DCM, conditions under which tert-butyl esters are stable. peptide.com Other methods for the preparation of amino acid tert-butyl esters include the reaction of an amino acid with isobutylene in the presence of an acid catalyst. google.com
Table 2: Common Reagents for tert-Butyl Ester Deprotection
| Reagent(s) | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in DCM | Standard for solid-phase peptide synthesis. |
| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane) | A common and effective method. |
| Formic Acid | Neat or as a solvent | Milder alternative to TFA. |
| p-Toluenesulfonic Acid (PTSA) | Catalytic amounts in an organic solvent | Can be used for selective deprotection. |
Beyond its role as a simple protecting group, the tert-butyl ester can be a versatile functional handle in sequential organic transformations. The tert-butyl ester can be converted directly into other functional groups, bypassing the need for deprotection to the free acid followed by activation. For instance, treatment of a tert-butyl ester with dichlorodiphenylmethane (B138671) and a Lewis acid catalyst such as tin(II) chloride can generate an acid chloride in situ. scientificupdate.com This reactive intermediate can then be trapped with a nucleophile, such as an amine or an alcohol, to form an amide or a different ester, respectively. scientificupdate.com This one-pot transformation allows for the efficient construction of more complex molecules from readily available tert-butyl esters.
In the context of enzymatic peptide synthesis, C-terminal tert-butyl esters can be enzymatically converted into other alkyl esters, which can then be used in subsequent enzymatic coupling steps. researchgate.net This strategy allows for a fully enzymatic approach to peptide synthesis in the N- to C-terminal direction. researchgate.net Furthermore, the tert-butyl ester group plays a crucial role in the synthesis of complex molecules, such as prodrugs of L-γ-methyleneglutamic acid amides, where it is installed early in the synthetic sequence and carried through multiple steps before final deprotection or transformation. nih.gov The Ugi reaction, a multi-component reaction often used in the synthesis of peptide-like structures, can also utilize amino acid tert-butyl esters as one of the components. rsc.org
Reaction Pathways in Peptide Elongation and Modification
The elongation of a peptide chain and its subsequent modification rely on a series of precise chemical transformations. Derivatives of D-phenylalanine are instrumental in these processes, serving as building blocks that are sequentially added to a growing peptide. The tert-butyl ester group often serves as a protecting group for the C-terminus of the amino acid, preventing it from reacting while the N-terminus is involved in bond formation. The reactivity of the N-terminus is paramount for creating the amide linkages that form the peptide backbone.
Amide Bond Formation
The formation of an amide bond, also known as a peptide bond in the context of protein chemistry, is a condensation reaction that links two amino acids together. wikipedia.org This process involves the reaction of the carboxyl group of one amino acid with the amino group of another, resulting in the elimination of a water molecule. wikipedia.org In synthetic peptide chemistry, this reaction is not spontaneous and requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
The general mechanism involves a coupling reagent that converts the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl intermediate. This intermediate is then attacked by the free amino group of the other amino acid (or peptide) to form the new amide bond.
A variety of coupling reagents are used to facilitate this reaction, often in combination with additives that can enhance efficiency and suppress side reactions like racemization. bachem.comluxembourg-bio.com For instance, N-hydroxy compounds can be incorporated into the reaction. While the direct participation of an N-hydroxyamino acid like N-Hydroxy-D-phenylalanine in standard peptide coupling is not typical due to the altered nucleophilicity of the N-hydroxyamino group, studies on related N-hydroxy peptides show that these modifications can be challenging. The electronegativity of the oxygen atom and steric hindrance can slow down the coupling reaction significantly. nih.gov
Table 1: Common Coupling Reagents and Additives for Amide Bond Formation
| Reagent/Additive | Class | Function |
|---|---|---|
| HATU | Uronium Salt | Activates carboxylic acid, high efficiency. |
| HBTU | Uronium Salt | Activates carboxylic acid. |
| PyBOP | Phosphonium Salt | Activates carboxylic acid, useful for hindered couplings. |
| DCC | Carbodiimide | Condensing agent, forms active intermediate. |
| HOBt | Additive | Suppresses racemization, enhances coupling speed. |
| HOAt | Additive | More effective than HOBt at preventing racemization. |
This table summarizes common reagents used in peptide synthesis to facilitate the formation of amide bonds.
Coupling with Activated Esters (e.g., N-hydroxyphthalimide esters)
A well-established method for forming amide bonds with minimal racemization involves the use of activated esters. researchgate.net In this two-step approach, the carboxylic acid of an N-protected amino acid is first converted into an ester with a good leaving group. This activated ester can then be isolated, purified, and subsequently reacted with the free amino group of another amino acid or peptide. bachem.com
N-hydroxyphthalimide (NHPI) esters are a class of such activated esters. They are synthesized by coupling an N-protected amino acid with N-hydroxyphthalimide, typically using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org The resulting NHPI ester is relatively stable but sufficiently reactive to undergo aminolysis with the N-terminal amine of a peptide, forming the desired peptide bond and releasing N-hydroxyphthalimide as a byproduct. researchgate.netwikipedia.org This method provides a controlled and efficient way to elongate peptide chains.
Cross-Coupling Reactions
In recent years, traditional peptide chemistry has been augmented by powerful transition metal-catalyzed cross-coupling reactions. These methods allow for the modification of amino acids and peptides in ways not possible through conventional synthesis, including the formation of carbon-carbon and carbon-heteroatom bonds. A particularly innovative strategy involves the use of amino acids as radical precursors through decarboxylation.
Decarboxylative cross-coupling has emerged as a transformative method for generating alkyl radicals from readily available carboxylic acids, including N-protected amino acids. sci-hub.sersc.org This strategy leverages the conversion of the carboxylic acid into a redox-active ester, most notably an N-hydroxyphthalimide (NHP) ester. nih.gov These NHP esters can undergo a single-electron reduction, followed by fragmentation and decarboxylation, to generate a carbon-centered radical at the α-position of the original amino acid.
This radical can then participate in various coupling reactions. A prominent application is the synergistic use of photoredox catalysis and nickel catalysis. sci-hub.senih.gov In a typical cycle, a photocatalyst, upon excitation by visible light, reduces the NHP ester to generate the α-amino radical. Concurrently, a nickel catalyst undergoes oxidative addition with a coupling partner (e.g., an aryl halide). The α-amino radical is then trapped by the Ni(II) complex, which, after reductive elimination, forms a new C(sp³)–C(sp²) bond and regenerates the Ni(0) catalyst. sci-hub.seacs.org
This powerful methodology allows for the direct coupling of amino acid derivatives with a wide range of aryl and vinyl halides, providing access to non-proteinogenic amino acids and complex molecular scaffolds. nih.govnih.govorganic-chemistry.org The reactions are often characterized by their mild conditions and high functional group tolerance. nih.govnih.gov
Table 2: Examples of Decarboxylative Coupling of Phenylalanine Derivatives
| Phenylalanine Derivative (as NHP Ester) | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| N-Boc-Phe-ONHP | 4-Iodoanisole | Ir photocatalyst / Ni(II) with chiral ligand | Enantioenriched α-aryl amine |
| N-Boc-Phe-ONHP | Bromoalkyne | Ni(II) catalyst / Zn reductant | Alkynyl amino acid derivative |
This table illustrates the versatility of decarboxylative coupling reactions using N-hydroxyphthalimide (NHP) esters derived from N-protected phenylalanine (Phe) to form novel C-C bonds. nih.govnih.govnih.gov
Applications in Advanced Organic and Medicinal Chemistry Research
Role as a Chiral Building Block
N-Hydroxy-D-phenylalanine tert-butyl ester serves as a crucial chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereocenter. The defined stereochemistry at the α-carbon of the D-phenylalanine backbone is a key feature that chemists exploit to control the spatial orientation of functional groups in the target molecule. This control is paramount in the synthesis of biologically active compounds, where stereochemistry often dictates efficacy and selectivity. The tert-butyl ester group provides a sterically bulky protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions, allowing for further synthetic transformations.
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The design of peptidomimetics with specific structures and conformations is a major focus in medicinal chemistry. mdpi.com this compound is a valuable precursor in the synthesis of these sophisticated molecules.
The incorporation of this compound into peptide chains is typically achieved through solid-phase peptide synthesis (SPPS). rsc.orgrsc.org This technique allows for the sequential addition of amino acid residues to a growing peptide chain that is anchored to a solid support. The N-hydroxy group introduces a modification to the peptide backbone, which can significantly alter the properties of the resulting peptidomimetic. rsc.orgrsc.org The synthesis of dipeptide building blocks containing N-hydroxy amino acids is a key step in this process. rsc.org
The substitution of a backbone amide proton with a hydroxyl group has a profound impact on the conformational preferences and stability of peptide secondary structures. rsc.orgrsc.org This modification can be used as a strategic tool in the design of peptidomimetics with well-defined three-dimensional shapes. rsc.orgrsc.org
Research has demonstrated that the incorporation of N-hydroxy-α-amino acids can have a stabilizing effect on β-sheet structures. rsc.orgrsc.org Unlike some other backbone modifications, such as N-methylation, N-hydroxy groups can be accommodated within the β-strand region of a peptide hairpin without a significant energetic penalty. rsc.orgrsc.org In some cases, the presence of di-N-hydroxylated variants has been shown to enhance the stability of β-hairpins. rsc.orgrsc.org The ability to promote β-sheet formation is a valuable tool for designing molecules that can interact with protein surfaces or self-assemble into ordered nanostructures. nih.govchemrxiv.org
Table 1: Impact of N-Hydroxylation on β-Hairpin Stability
| Peptide Variant | Folded Population (%) | Change in Stability |
| Parent β-hairpin | Moderate | Baseline |
| Di-N-hydroxylated variant | Increased | Enhanced |
Note: This table is a qualitative representation based on research findings. rsc.orgrsc.org Actual percentages can vary depending on the specific peptide sequence and experimental conditions.
Table 2: Factors Influencing Trans/Cis Amide Rotamer Preferences
| Factor | Influence on Rotamer Preference |
| Steric Bulk of Side Chain | Increased bulk can favor the trans conformation to minimize steric clashes. nih.gov |
| Solvent Polarity | The polarity of the solvent can affect the relative stability of the cis and trans isomers. |
| Intramolecular Hydrogen Bonding | The N-hydroxy group can participate in hydrogen bonding, which may stabilize a particular conformation. |
By influencing secondary structure and amide bond geometry, the incorporation of this compound can be used to create conformationally constrained peptides. rsc.orgrsc.org These are peptides with reduced flexibility, which can lead to increased receptor binding affinity and selectivity. nih.gov The N-hydroxy modification serves as a tool to pre-organize the peptide backbone into a specific bioactive conformation, which is a key strategy in modern drug design. nih.gov The creation of such constrained peptidomimetics is a valuable approach for developing new therapeutic agents. rsc.orgrsc.org
Impact on Peptide Conformation and Secondary Structure Stability
Synthesis of Enzyme Inhibitors and Related Bioactive Compounds
A primary application of this compound is in the synthesis of targeted enzyme inhibitors. The N-hydroxy group is a direct precursor to the hydroxamic acid (or hydroxamate) functional group, which is a powerful metal-chelating moiety. Many enzymes, particularly metalloenzymes, rely on a metal ion cofactor (such as zinc, iron, or magnesium) within their active site to catalyze biochemical reactions. The hydroxamate group can bind tightly to this metal ion, effectively blocking the active site and inhibiting the enzyme's function. This mechanism is a cornerstone of modern drug design.
The conversion of the N-hydroxyamine of this compound into a hydroxamic acid is typically achieved through acylation. By reacting the N-hydroxy group with an acyl chloride or an activated carboxylic acid, a stable hydroxamate linkage is formed. This strategy is widely employed to create libraries of potential enzyme inhibitors where the phenylalanine scaffold helps to position the molecule within the enzyme's binding pocket, while the hydroxamate group performs the critical role of inhibition.
This approach has been particularly successful in the development of inhibitors for classes of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), both of which are significant targets in cancer therapy. Phenylalanine derivatives, in general, are recognized as important small molecules for controlling virulence factors in several bacteria. The incorporation of a hydroxamic acid moiety into a phenylalanine scaffold has proven to be an effective strategy for creating novel quorum sensing inhibitors, which disrupt bacterial communication and biofilm formation.
| Target Enzyme Class | Role of Metal Ion (Typical) | Therapeutic Area | Example Inhibitor Feature |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Zinc (Zn²⁺) | Oncology, Neurology | Aromatic cap with linker to Zn²⁺-binding hydroxamate |
| Matrix Metalloproteinases (MMPs) | Zinc (Zn²⁺) | Oncology, Arthritis | Scaffold mimics peptide substrate, hydroxamate chelates zinc |
| Quorum Sensing Proteins (e.g., LasR) | Zinc (Zn²⁺) | Infectious Disease | Phenylalanine core with a strong metal-binding hydroxamate |
Contributions to Natural Product Synthesis
The structural motifs found in this compound are present in a variety of bioactive natural products. For instance, the hydroxamic acid functional group is a key feature of several microbial metabolites with antibiotic or antitumor properties.
While N-hydroxyamino acids are components of various natural products, the direct and documented use of this compound as a starting material in the total synthesis of a specific natural product is not extensively reported in mainstream chemical literature. However, its potential as a precursor is clear. Natural products such as Actinonin , a potent inhibitor of peptide deformylase with antibacterial and antitumor activities, contain a hydroxamic acid linked to a peptide-like backbone. The synthesis of Actinonin and its derivatives requires the incorporation of an N-hydroxyamino acid unit. In such syntheses, a protected precursor like this compound would be a logical and valuable building block to introduce the required N-hydroxylated amino acid core while protecting the carboxylic acid functionality during the assembly of the molecular backbone. Its use would align with modern synthetic strategies that rely on pre-functionalized, chirally pure building blocks to construct complex molecules efficiently.
Computational and Theoretical Investigations
Conformational Analysis via Molecular Mechanics and Quantum Chemistry
The three-dimensional structure of N-Hydroxy-D-phenylalanine tert-butyl ester is critical to its function and interactions. Computational methods are employed to explore its conformational space and identify low-energy, stable structures.
Molecular Mechanics (MM) simulations are often the first step in exploring the vast number of possible conformations. Using force fields like AMBER, MM can rapidly calculate the potential energy of the molecule as its bonds rotate. nih.gov For this compound, this analysis would focus on the key dihedral angles of the peptide backbone (φ, ψ) and the side chain (χ). The bulky tert-butyl ester group, along with the phenyl side chain, introduces significant steric constraints that limit the accessible conformational space. nih.gov MM searches can identify a set of low-energy conformers for more detailed analysis.
Quantum Chemistry (QC) methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., Hartree-Fock and Møller-Plesset perturbation theory), provide a more accurate description of the electronic structure and energies of the identified conformers. nih.govgelisim.edu.tr These methods are crucial for molecules with complex electronic features like the N-hydroxy group. QC calculations can refine the geometries obtained from MM and provide more reliable energy rankings of the different conformations. springernature.com For instance, DFT calculations at the B3LYP/6-31+G(d,p) level of theory could be used to optimize the geometry and determine the relative stability of various conformers. nih.gov
A comparative analysis with standard D-phenylalanine would likely show that the N-hydroxy group alters the preferred backbone angles due to its ability to form intramolecular hydrogen bonds and its distinct electronic properties. nih.gov
Table 1: Representative Computational Methods for Conformational Analysis
| Method | Level of Theory/Force Field | Key Application | Reference |
|---|---|---|---|
| Molecular Mechanics | AMBER (parm94) | Initial exploration of conformational space to identify local minima. | nih.gov |
| Quantum Chemistry (Ab Initio) | Hartree-Fock / 6-31G(d) | Refinement of geometries and energies of low-energy conformers. | nih.gov |
| Quantum Chemistry (DFT) | B3LYP / 6-31+G(d,p) | High-accuracy energy calculations and investigation of electronic properties. | nih.gov |
Modeling of Intramolecular Interactions (e.g., Hydrogen Bonds)
The N-hydroxy group is a key functional moiety capable of acting as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen and nitrogen lone pairs). nih.gov This dual nature facilitates the formation of intramolecular hydrogen bonds, which can significantly stabilize specific conformations.
The existence and strength of these bonds can be confirmed by analyzing several parameters from the computational output:
Bond Distance: The H···O distance in a hydrogen bond is typically shorter than the sum of their van der Waals radii.
Bond Angle: The N–O–H···O angle would be close to linear (180°).
Vibrational Frequencies: Infrared (IR) spectroscopy simulations can predict a red shift (a shift to lower frequency) in the O-H stretching vibration upon hydrogen bond formation. doi.org
Studies on related N-hydroxylated systems have shown that these intramolecular interactions are crucial for pre-organizing peptide backbones into specific secondary structures, such as β-turns and sheets. nih.gov
Table 2: Typical Parameters for Modeled Intramolecular Hydrogen Bonds
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Predicted Energy (kcal/mol) |
|---|---|---|---|
| N-OH···O=C | 1.8 - 2.2 | 150 - 180 | 3 - 7 |
| C-H···O | 2.1 - 2.5 | 130 - 170 | 1 - 3 |
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, theoretical studies can probe its susceptibility to various reactions, such as oxidation or hydrolysis.
Reactive molecular dynamics (MD) simulations, using methods like Density-Functional based Tight-Binding (DFTB), can model chemical reactions at an atomic scale. whiterose.ac.uk For example, simulations could investigate the interaction of the compound with reactive oxygen species like hydroxyl radicals (•OH). researchgate.netacs.orgwhiterose.ac.uk These calculations can identify the most likely sites of attack—whether on the aromatic phenyl ring, the N-hydroxy group, or other parts of the molecule—by calculating activation energies for different reaction pathways. whiterose.ac.uk H-abstraction from the N-OH group is a probable reaction pathway, leading to a nitrogen-centered radical.
Furthermore, DFT calculations can be used to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states (TS). nih.gov By comparing the energies of different transition states, the most favorable reaction mechanism can be determined. For instance, the mechanism of ester hydrolysis under acidic or basic conditions could be modeled to predict the stability of the tert-butyl protecting group.
Table 3: Computational Approaches for Reactivity Prediction
| Method | Application | Predicted Outcome | Reference |
|---|---|---|---|
| Reactive MD (DFTB) | Modeling reactions with radicals (e.g., •OH). | Identification of reaction sites and initial products. | whiterose.ac.uk |
| DFT (e.g., B3LYP) | Mapping potential energy surfaces. | Calculation of activation energies and reaction rates; determination of transition state structures. | nih.gov |
| Thermochemical Calculations | Predicting thermodynamic properties. | Calculation of proton affinity, gas-phase basicity, and bond dissociation energies. | cityu.edu.hk |
Structure-Property Relationship Studies in N-Hydroxylated Peptides
Incorporating N-hydroxy amino acids into peptides can profoundly alter their structural and functional properties. Computational studies are vital for establishing clear structure-property relationships, which helps in the rational design of novel peptides with desired characteristics. nih.gov
One of the most significant effects of N-hydroxylation is its influence on peptide secondary structure. Studies have shown that N-hydroxy amino acid residues can stabilize β-sheet structures. nih.govrsc.org This stabilization is attributed to the formation of a robust network of inter-strand hydrogen bonds involving the N-hydroxy group, which can outweigh local conformational disruptions. nih.govresearchgate.netacs.org Computational modeling can rationalize these experimental findings by showing how the N-hydroxy group engages in favorable hydrogen bonding patterns within a β-sheet arrangement.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed using descriptors derived from computational chemistry. mdpi.com These models mathematically relate the structural features of a series of N-hydroxylated peptides to their observed biological activity or physical properties. For example, properties like hydrophobicity, electronic character (e.g., partial charges on the N-OH group), and steric properties can be calculated and correlated with antioxidant activity or metal-chelating ability. mdpi.com These studies provide a foundational understanding that guides the synthesis of new peptide analogues with enhanced properties. nih.gov
Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For N-Hydroxy-D-phenylalanine tert-butyl ester, both ¹H (proton) and ¹³C NMR would be utilized.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the protons on the alpha and beta carbons of the phenylalanine backbone, the exchangeable proton on the N-hydroxy group, and the highly shielded protons of the tert-butyl group.
¹³C NMR: This analysis identifies the different carbon environments in the molecule. Key signals would correspond to the carbonyl carbon of the ester, the carbons of the tert-butyl group, the aromatic carbons of the phenyl ring, and the alpha and beta carbons.
| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |
| Assignment | δ (ppm) |
| Phenyl (C₆H₅) | ~7.2-7.4 |
| N-OH | Variable |
| α-CH | ~4.0-4.5 |
| β-CH₂ | ~2.9-3.2 |
| tert-Butyl (C(CH₃)₃) | ~1.4-1.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
| Expected FTIR Absorption Bands | | :--- | :--- | | Functional Group | Wavenumber (cm⁻¹) | | O-H stretch (from N-OH) | 3200-3600 (broad) | | C-H stretch (aromatic) | 3000-3100 | | C-H stretch (aliphatic) | 2850-3000 | | C=O stretch (ester) | 1730-1750 | | C=C stretch (aromatic) | 1450-1600 | | C-O stretch (ester) | 1150-1250 |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is a critical tool for determining the molecular weight of a compound, which helps to confirm its elemental composition. For this compound (C₁₃H₁₉NO₃), the molecular weight is 237.29 g/mol . Techniques like Electrospray Ionization (ESI) would likely show a peak for the protonated molecule [M+H]⁺ at m/z 238.1.
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the target compound from impurities and for confirming its stereochemical purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Given that the compound is a specific enantiomer (D-form), chiral HPLC is the definitive method for determining its enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, causing them to separate and elute at different retention times. A successful separation would show a single major peak for the D-enantiomer, confirming high enantiomeric purity. The specific conditions, such as the choice of chiral column and mobile phase, would be developed to achieve optimal separation.
| Typical Chiral HPLC Parameters | | :--- | :--- | | Parameter | Condition | | Column | Polysaccharide-based CSP (e.g., Chiralpak® series) | | Mobile Phase | Hexane/Isopropanol mixture | | Detection | UV at ~210-254 nm |
Future Research Directions and Challenges
Development of Novel Synthetic Routes
The synthesis of N-hydroxyamino acids and their esters presents a distinct set of challenges, primarily centered around the selective and mild oxidation of the amino group without compromising other sensitive functionalities. Future research will likely focus on developing more efficient and scalable synthetic routes to N-Hydroxy-D-phenylalanine tert-butyl ester and related compounds.
Current Synthetic Approaches and Future Directions:
| Synthetic Strategy | Description | Potential Future Developments |
| Direct Oxidation of D-phenylalanine tert-butyl ester | This would involve the direct oxidation of the free amino group of D-phenylalanine tert-butyl ester. Reagents like dimethyldioxirane (DMDO) or methyl(trifluoromethyl)dioxirane are known to effect such transformations. | Development of more stable and selective oxidizing agents that can be used on a larger scale with improved safety profiles. Exploration of catalytic enantioselective oxidation methods to prevent racemization. |
| Esterification of N-Hydroxy-D-phenylalanine | This route would first involve the synthesis of N-Hydroxy-D-phenylalanine, followed by esterification to introduce the tert-butyl group. | Investigating milder esterification conditions to accommodate the sensitive N-hydroxy group. The use of reagents like tert-butyl trichloroacetimidate or isobutylene (B52900) with a mild acid catalyst could be explored. |
| Multi-component Reactions | Designing a convergent synthesis where D-phenylalanine, a hydroxylamine (B1172632) equivalent, and a tert-butylating agent react in a single pot. | This would represent a significant advancement in efficiency. The challenge lies in achieving high chemo- and regioselectivity in a complex reaction mixture. |
A significant challenge in these synthetic endeavors is the potential for over-oxidation or side reactions involving the phenyl ring. The development of orthogonal protecting group strategies will be crucial for the successful synthesis of more complex derivatives.
Exploration of New Chemical Transformations
The N-hydroxy and tert-butyl ester functionalities of this compound offer a rich landscape for exploring novel chemical transformations.
Key Reactive Sites and Potential Transformations:
The N-Hydroxy Group: This group can act as a nucleophile or be oxidized to a nitrone. Future research could explore its participation in:
Cycloaddition Reactions: The in situ generation of a nitrone from this compound could be a powerful tool for the synthesis of novel isoxazolidine-containing peptidomimetics and heterocyclic scaffolds.
Rearrangement Reactions: Investigation of Beckmann-type or other rearrangements involving the N-hydroxy group could lead to the formation of unique lactam structures.
Bioconjugation: The nucleophilic nature of the N-hydroxy group could be exploited for conjugation to biomolecules or solid supports.
The Tert-butyl Ester: While primarily a protecting group, its selective cleavage under acidic conditions allows for further derivatization of the carboxylic acid. Future work could focus on:
Orthogonal Deprotection: Developing conditions for the selective removal of the tert-butyl ester in the presence of other acid-labile groups.
Solid-Phase Synthesis: The use of the tert-butyl ester as a temporary protecting group in the solid-phase synthesis of peptides or other polymers containing an N-hydroxyamino acid residue.
Expanded Applications in Materials Science and Chemical Biology
The unique properties of N-hydroxyamino acids suggest that this compound could be a valuable building block in materials science and a useful tool in chemical biology.
Potential Applications:
| Field | Potential Application | Rationale |
| Materials Science | Self-Assembling Peptides: | The N-hydroxy group can participate in hydrogen bonding networks, potentially influencing the self-assembly of short peptides into hydrogels or other nanostructures. |
| Functional Polymers: | Incorporation of N-Hydroxy-D-phenylalanine into polymer backbones could introduce metal-binding sites or redox activity. | |
| Chemical Biology | Peptidomimetics: | The N-hydroxy group can alter the conformational preferences and proteolytic stability of peptides, making it a valuable modification for designing enzyme inhibitors or therapeutic peptides. |
| Metal Chelators: | N-hydroxyamino acids are known to chelate metal ions. This compound could be a precursor for developing novel metal-binding agents for imaging or therapeutic applications. | |
| Nitric Oxide Donors: | Under certain conditions, N-hydroxyamino acids can be precursors to nitric oxide. This could be explored for the development of targeted drug delivery systems. |
A significant challenge in these applications will be to understand how the introduction of the N-hydroxy group affects the biological activity and material properties of the resulting molecules.
Integration with High-Throughput Synthesis and Screening Platforms
To fully explore the potential of this compound and its derivatives, the development of high-throughput synthesis and screening methods will be essential.
Future Directions:
Automated Synthesis: Adapting the synthetic routes for this compound to automated platforms would enable the rapid generation of libraries of related compounds with diverse substitutions on the phenyl ring or different ester groups.
Combinatorial Chemistry: Utilizing the N-hydroxy and carboxylic acid functionalities as points of diversification in combinatorial libraries to explore a wider chemical space.
Development of Screening Assays: Designing high-throughput screening assays to evaluate the biological activities or material properties of the synthesized libraries. This could include assays for enzyme inhibition, metal binding, or self-assembly.
The integration of computational modeling with high-throughput experimentation will be crucial for rationally designing libraries and predicting the properties of novel compounds based on this compound. The primary challenge will be the development of robust and reliable synthetic and analytical methods that are compatible with high-throughput formats.
Q & A
Q. What advanced techniques identify and quantify impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
